1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone. One common method involves the use of sodium borohydride as a reducing agent in an ether solvent at temperatures ranging from 0 to 20°C. The reaction is usually completed within 2 hours, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Reduction: 1-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, while the nitro and bromine groups can participate in various chemical reactions within the biological environment.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a trifluoroethanol group.
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoroethanol group.
(5-Bromo-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of a trifluoroethanol group.
Uniqueness
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C8H5BrF3NO3 |
---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChI Key |
YAPTXGJGVFZMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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